

Rutinose as a Precursor: A Technical Guide to Synthesis and Application

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Compound of Interest		
Compound Name:	Rutinose	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of **rutinose**, a key disaccharide, and its role as a precursor in the synthesis of novel compounds. We will delve into the enzymatic and chemical methodologies for producing **rutinose** and utilizing it to create new glycosides with modified physicochemical and biological properties. This document offers detailed experimental protocols, quantitative data, and visual workflows to support research and development in pharmaceuticals, nutraceuticals, and biotechnology.

Introduction to Rutinose

Rutinose (6-O- α -L-rhamnopyranosyl-D-glucose) is a disaccharide composed of rhamnose and glucose units linked by an α -1,6 glycosidic bond.[1][2] Its chemical formula is C₁₂H₂₂O₁₀, and its molecular weight is 326.30 g/mol .[3] **Rutinose** is naturally found as a component of various flavonoid glycosides, most notably rutin (quercetin-3-O-rutinoside) and hesperidin (hesperetin-7-O-rutinoside), which are abundant in citrus fruits, buckwheat, and other plants.[4]

The structure of the carbohydrate moiety significantly impacts the physicochemical and pharmacokinetic properties of flavonoid glycosides, including their solubility, bioavailability, and biological activity. Glycosylation with **rutinose**, for instance, often limits the absorption of flavonoids in the small intestine, necessitating hydrolysis by the gut microbiota to release the absorbable aglycone. This interplay between **rutinose** and biological systems makes it a fascinating target for modification and a valuable precursor for creating novel bioactive compounds.



Chemical and Physical Properties of Rutinose:

CAS Number: 90-74-4

- Appearance: Very hygroscopic powder, which can turn into a syrup upon exposure to air.
- Solubility: Very soluble in water, also soluble in alcohol.
- Hydrolysis: Yields one mole of L-rhamnose and one mole of D-glucose upon hydrolysis with dilute HCl.

Production of Rutinose via Enzymatic Hydrolysis

The most common and efficient method for producing **rutinose** is through the enzymatic hydrolysis of rutin. This process uses a specific diglycosidase called rutinosidase (EC 3.2.1.168), which selectively cleaves the glycosidic bond between the flavonoid aglycone (quercetin) and the **rutinose** moiety. This biocatalytic approach is environmentally friendly and yields two valuable products: the flavonoid aglycone quercetin and the rare disaccharide **rutinose**.

A novel "solid-state biocatalysis" method has been developed for this conversion, where both the substrate (rutin) and the product (quercetin) are largely undissolved, leading to very high space-time yields and simplified product purification.

The efficiency of the enzymatic hydrolysis of rutin is dependent on several factors, including enzyme concentration, pH, and temperature. The table below summarizes the optimized conditions for this bioconversion.

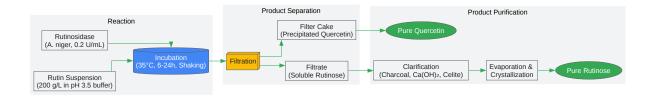


Parameter	Optimal Value	Substrate Concentration	Product Yield	Reference
Enzyme	Recombinant rutinosidase from Aspergillus niger	200 g/L Rutin	Quantitative	
рН	3.0 - 3.5 (0.2 M glycine buffer)	200 g/L Rutin	Quantitative	_
Temperature	35 - 40 °C	200 g/L Rutin	Quantitative	
Enzyme Activity	0.2 U/mL	200 g/L Rutin	Reaction complete in ~6 hours	_

This protocol is based on the "solid-state biocatalysis" method for the enzymatic hydrolysis of rutin.

- Reaction Setup: Suspend rutin (e.g., 200 g/L) in a 0.2 M glycine buffer with the pH adjusted to 3.5.
- Enzyme Addition: Add the crude or purified recombinant rutinosidase from Aspergillus niger to the suspension to a final activity of approximately 0.2 U/mL.
- Incubation: Incubate the reaction mixture at 35°C with shaking (e.g., 750 rpm) for 6-24 hours.
 Monitor the reaction progress via HPLC.
- Quercetin Isolation: Upon reaction completion, the precipitated quercetin product is isolated by simple filtration. The filter cake is washed with water and dried to yield pure quercetin.
- **Rutinose** Isolation: The filtrate, which contains the soluble **rutinose**, is collected. Proteins and other impurities are removed by boiling the solution with charcoal, calcium hydroxide, and Celite (e.g., 0.5 g/L each).
- Purification: After filtration of the clarifying agents, the solution is concentrated by evaporation. Pure rutinose (>97%) is obtained by crystallization or lyophilization.





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Caption: Workflow for the biocatalytic production of **rutinose** and quercetin.

Rutinose as a Precursor in Enzymatic Transglycosylation

Transglycosylation is a powerful enzymatic method for synthesizing novel glycosides. In this process, a glycosidase enzyme transfers a sugar moiety from a donor molecule to an acceptor molecule. Rutinosidases and other diglycosidases exhibit excellent transglycosylation activity, using affordable rutinosides like hesperidin or rutin as **rutinose** donors to glycosylate a wide range of acceptor molecules. This allows for the creation of novel compounds with potentially enhanced solubility, stability, or biological activity.

Phenolic compounds are a key class of acceptors for rutinosylation, leading to new glycoconjugates with potential applications in pharmacology and nutrition.

The table below summarizes reaction conditions and yields for the synthesis of various phenolic rutinosides using a 6-O- α -rhamnosyl- β -glucosidase from Acremonium sp. and hesperidin as the **rutinose** donor.



Accepto r Molecul e	Accepto r Conc.	Co- solvent	рН	Temp.	Time	Yield (%)	Referen ce
Hydroqui none	36 mM	5% (v/v)	5.0	30 °C	2 h	38	
Phloroglu cinol	36 mM	5% (v/v)	5.0	30 °C	2 h	28	
Pyrogallo I	36 mM	5% (v/v)	5.0	30 °C	2 h	22	
Resorcin ol	36 mM	5% (v/v)	5.0	30 °C	2 h	18	_
Catechol	36 mM	5% (v/v)	5.0	30 °C	2 h	12	_

This protocol describes the optimized synthesis of 4-hydroxyphenyl- β -rutinoside from hesperidin and hydroquinone.

- Reaction Mixture Preparation: Prepare a reaction mixture containing hesperidin (**rutinose** donor), 36 mM hydroquinone (acceptor), and 5% (v/v) of a suitable co-solvent (e.g., DMSO or acetonitrile) in a buffer solution at pH 5.0.
- Enzyme Addition: Initiate the reaction by adding the 6-O-α-rhamnosyl-β-glucosidase from Acremonium sp. DSM 24697.
- Incubation: Incubate the mixture at 30°C for 2 hours with gentle agitation.
- Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Product Analysis and Purification: Analyze the formation of 4-hydroxyphenyl-β-rutinoside using HPLC. The product can be purified using column chromatography techniques. The structure should be confirmed by NMR.



The transglycosylation activity of rutinosidases also extends to aliphatic alcohols, enabling the synthesis of compounds like 2-phenylethyl rutinoside.

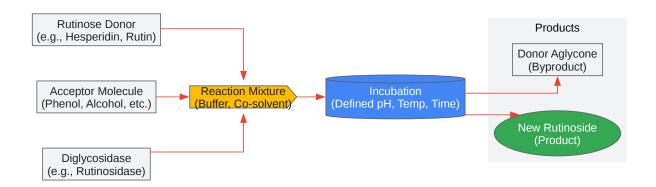
The following data pertains to the preparative scale synthesis of 2-phenylethyl rutinoside using rutin as the donor and purified McGlc or PcGlc enzymes.

Enzyme	Rutin (Donor)	2- Phenyle thanol (Accept or)	Co- solvent	рН	Temp.	Product	Referen ce
McGlc	5.0 mmol	25 mmol	25% DMSO	4.5	30 °C	2- phenylet hyl rutinosid e	
PcGlc	5.0 mmol	25 mmol	25% DMSO	5.0	30 °C	2- phenylet hyl rutinosid e	

This protocol is for the preparative scale synthesis of rutinosides using an alcohol acceptor.

- Reaction Setup: In a suitable vessel, dissolve rutin (5.0 mmol) as the glycosyl donor and 2phenylethanol (25 mmol) as the acceptor in a McIlvaine buffer (pH 4.5 for McGlc or pH 5.0 for PcGlc) containing 25% DMSO to ensure solubility. The total reaction volume is 15 mL.
- Enzyme Addition: Add the purified McGlc or PcGlc enzyme (2.3 mg).
- Incubation: Incubate the reaction overnight at 30°C.
- Purification: Purify the resulting 2-phenylethyl rutinoside using a Biogel P2 Fine column (Bio-Rad) or similar size-exclusion chromatography.





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Caption: General workflow for enzymatic transglycosylation using **rutinose**.

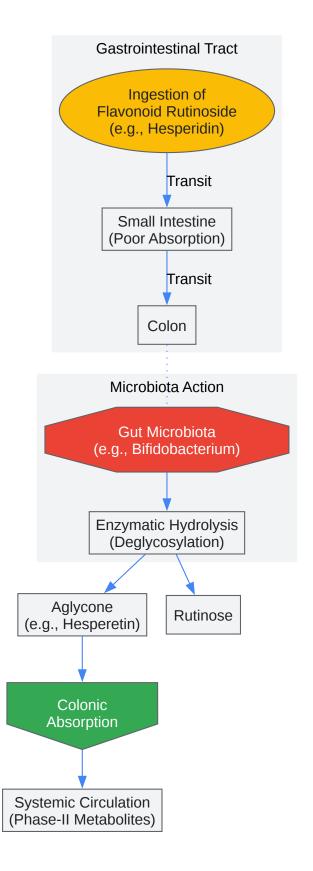
Biological Significance and Metabolic Pathways

The **rutinose** moiety plays a critical role in the metabolism and bioavailability of flavonoids. In their native glycosylated form, flavonoids like rutin and hesperidin are poorly absorbed in the upper gastrointestinal tract. Their absorption is largely dependent on the metabolic activity of the colonic microbiota.

Gut bacteria, particularly species like Bifidobacterium, possess α -L-rhamnosidases and β -glucosidases that hydrolyze the **rutinose** group, releasing the aglycone (e.g., quercetin or hesperetin). This deglycosylation step is crucial, as the aglycones are more readily absorbed by the colonic epithelium. Once absorbed, these aglycones undergo further phase-II metabolism (e.g., glucuronidation, sulfation) in the liver before entering circulation.

The synthesis of novel rutinosides is therefore of great interest, as modifying the structure of these compounds can alter their interaction with gut microbiota, potentially improving bioavailability or creating prodrugs that target the colon. Furthermore, new rutinosides have been shown to possess novel biological activities, such as enhanced antiviral properties against noroviruses.





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